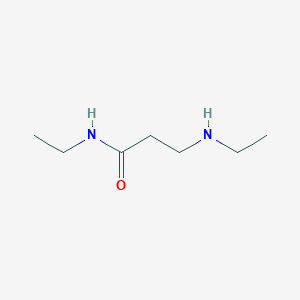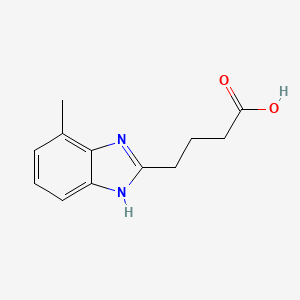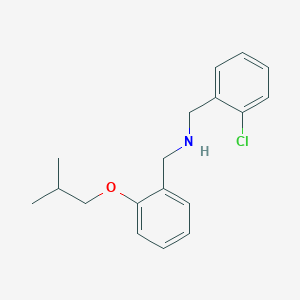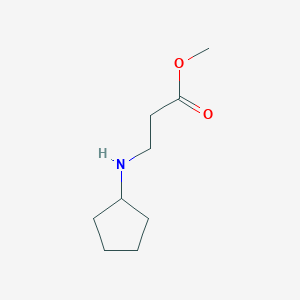![molecular formula C16H18ClNO B1385292 N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline CAS No. 356537-16-1](/img/structure/B1385292.png)
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline typically involves the reaction of 2,4-dimethylaniline with 2-(4-chlorophenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound can act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the interaction . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline can be compared with similar compounds such as:
4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one: This compound has a similar structure but contains a pyridazinone ring instead of the aniline moiety.
2,4-Dichlorophenoxyacetic acid: Although structurally different, this compound shares the chlorophenoxy group and is widely used as a herbicide.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-12-3-8-16(13(2)11-12)18-9-10-19-15-6-4-14(17)5-7-15/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTMQTHPEUFQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)
![[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385213.png)
![5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385214.png)


![3-[(2-Chlorobenzyl)amino]-N-ethylpropanamide](/img/structure/B1385222.png)



![2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385227.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385228.png)


![N-Ethyl-3-[(3-methoxypropyl)amino]propanamide](/img/structure/B1385232.png)
